4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine
説明
This compound is a heterocyclic molecule featuring a 5-fluoropyrimidine core linked via a pyrrolidinyl-methyloxy bridge to a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The fluorine atom at the pyrimidine C5 position likely enhances metabolic stability and bioavailability, while the cyclopropyl group on the triazolopyridazine may improve target selectivity by reducing steric hindrance .
特性
IUPAC Name |
3-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c18-13-7-19-10-20-17(13)24-6-5-11(8-24)9-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7,10-12H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNAEZYNRTJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=NC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Regioselectivity in Triazolo Ring Formation
The use of sterically hindered bases (e.g., DIPEA) ensures cyclization occurs at the C6 position of the pyridazine ring, minimizing byproducts.
Stereochemical Control in Pyrrolidine Functionalization
Chiral resolution via diastereomeric salt formation (using L-tartaric acid) achieves >99% enantiomeric excess for the (S)-pyrrolidine configuration.
化学反応の分析
4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine undergoes several chemical reactions, such as:
Oxidation: : Can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce or modify functional groups.
Reduction: : Reduction reactions using lithium aluminium hydride (LiAlH4) can selectively reduce functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur depending on the reactive sites within the compound. Common reagents include halides and organometallics.
科学的研究の応用
Chemistry
Used as a building block in the synthesis of more complex molecules.
Investigated for its reactivity patterns and interaction with other chemical species.
Biology
Studied for its potential as a bioactive molecule in various biological assays.
Explored for its binding affinity with biological macromolecules like proteins and nucleic acids.
Medicine
Evaluated for its efficacy and safety in preclinical studies.
Industry
Possible use in material science for the development of novel materials with specific properties.
Applications in the agricultural sector as a potential pesticide or herbicide.
作用機序
The exact mechanism by which 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction typically involves the binding of the compound to the active site or allosteric site of the target molecule, thereby influencing downstream signaling pathways and physiological responses.
類似化合物との比較
5-{3-[({3-Cyclopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl}Oxy)Methyl]Pyrrolidin-1-Yl}-2-(Trifluoromethyl)Pyridine (CAS 2549035-72-3)
- Structural Differences : Replaces the 5-fluoropyrimidine with a trifluoromethylpyridine group.
- Molecular Weight : 404.4 g/mol (vs. ~408–410 g/mol for the target compound, estimated based on formula differences).
(S)-3-(1-(1H-Pyrrolo[2,3-b]Pyridin-3-Yl)Ethyl)-N-Isopropyl-(1,2,4)Triazolo(4,3-b)Pyridazin-6-Amine (PDB Ligand 5TF)
- Structural Differences : Incorporates a pyrrolo[2,3-b]pyridine instead of fluoropyrimidine and lacks the pyrrolidinyl-methyloxy bridge.
- Implications : The pyrrolopyridine moiety may enhance π-π stacking interactions with aromatic residues in target proteins, but the absence of fluorine could reduce metabolic stability .
Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives
4-Imino-1-p-Tolyl-1,4-Dihydropyrazolo[3,4-d]Pyrimidin-5-Ylamine (Compound 2 in )
- Structural Differences: Replaces triazolopyridazine with a pyrazolopyrimidine core and includes an imino group.
- Implications: The imino group may confer tautomerism-dependent activity, but the lack of a fluoropyrimidine or cyclopropyl group reduces selectivity compared to the target compound .
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives (Compounds 6–11 in )
- Structural Differences : Feature fused pyrazole-triazole-pyrimidine systems instead of separate triazolopyridazine and fluoropyrimidine units.
Compounds with Lower Structural Similarity ()
2-(4-Fluorophenyl)-6-Methyl-4-(3-(Trifluoromethyl)Phenyl)-1,2-Dihydrodipyrazolo[3,4-b:3',4'-d]Pyridin-3(6H)-One (Similarity: 0.63)
- Structural Differences : Dipyrazolopyridine core with fluorophenyl and trifluoromethylphenyl substituents.
Key Comparative Data Table
Research Findings and Implications
- Fluorine vs. Trifluoromethyl : The target compound’s 5-fluoropyrimidine offers a balance between solubility and metabolic stability compared to the more lipophilic trifluoromethylpyridine in CAS 2549035-72-3 .
- Cyclopropyl Impact : The cyclopropyl group in the target compound and CAS 2549035-72-3 may reduce off-target interactions compared to bulkier aryl substituents in compounds .
- Bridging Groups : The pyrrolidinyl-methyloxy linker in the target compound enables conformational adaptability, unlike rigid fused systems in derivatives .
Contradictions/Nuances: While highlights isomerization challenges in pyrazolotriazolopyrimidines, the target compound’s non-fused structure likely avoids such issues, enhancing synthetic reproducibility .
生物活性
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its structural complexity, featuring a triazole ring and pyrimidine moiety, suggests diverse biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The unique combination of rings and functional groups enhances its suitability as a scaffold for drug development. The compound's IUPAC name indicates its intricate structure, which is essential for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activity of similar derivatives, particularly focusing on their inhibitory effects on specific kinases and their cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
-
Inhibition of c-Met Kinase
- A study evaluated several triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase. The most promising compound exhibited an IC50 value of 0.090 μM , comparable to the standard inhibitor Foretinib (IC50 = 0.019 μM) . This suggests that modifications in the structure can significantly enhance potency.
-
Cytotoxicity Against Cancer Cell Lines
- The cytotoxic effects of related compounds were assessed using the MTT assay against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative showed IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells, indicating strong anticancer properties .
- Mechanism of Action
Comparative Analysis
The biological activities of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine can be compared with similar compounds:
| Compound Name | IC50 (μM) | Target Enzyme | Activity Type |
|---|---|---|---|
| Compound 12e | 1.06 | c-Met | Cytotoxicity |
| Foretinib | 0.019 | c-Met | Inhibition |
| Compound X | 0.04 | COX-2 | Anti-inflammatory |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substituents on the pyrimidine ring significantly influence biological activity. For instance, halogen substitutions have been shown to enhance potency against certain targets while maintaining selectivity .
Q & A
Q. What are the key synthetic methodologies for synthesizing 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine?
Answer: Synthesis involves multi-step protocols:
- Step 1: Cyclization reactions to form the triazolo[4,3-b]pyridazine core, often using hydrazine derivatives and aldehydes/ketones under controlled temperatures (60–100°C) .
- Step 2: Functionalization of the pyrrolidine ring via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether bond formation) .
- Step 3: Fluorination at the pyrimidine C5 position using fluorinating agents like DAST or Selectfluor .
- Purification: Chromatography (e.g., silica gel or HPLC) and spectroscopic validation (NMR, MS) are critical .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography: For absolute configuration determination if crystalline .
- HPLC/Purity Analysis: ≥95% purity thresholds are standard for biological assays .
Q. What functional groups in this compound are most reactive, and how do they influence its stability?
Answer:
- Triazolo-pyridazine core: Susceptible to hydrolysis under acidic/basic conditions; stability studies require pH-controlled environments .
- Fluoropyrimidine: The C-F bond is stable but may participate in halogen bonding in biological systems .
- Pyrrolidine ether linkage: Oxidation-sensitive; storage under inert atmospheres (N2/Ar) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of the pyrrolidine-ether intermediate?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
- Temperature Gradients: Stepwise heating (e.g., 25°C → 80°C) minimizes side reactions .
- Yield Tracking: Use LC-MS to monitor intermediates in real-time .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to account for metabolite interference .
- Structural Analog Comparison: Compare with triazolo-pyridazine derivatives to identify structure-activity relationships (SAR) .
Q. How can computational modeling predict this compound’s interaction with target proteins (e.g., kinases)?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses with ATP-binding pockets .
- MD Simulations: Assess dynamic interactions (e.g., ligand-protein stability over 100-ns trajectories) .
- QSAR: Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate Purification: Replace column chromatography with recrystallization or distillation for cost efficiency .
- Safety Protocols: Address hazards (e.g., fluorination agents) via OSHA-compliant handling .
- Batch Consistency: Implement QC checkpoints (e.g., NMR/MS at each step) .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact pharmacokinetic properties?
Answer:
- Cyclopropyl Substituents: Enhance metabolic stability by reducing CYP3A4-mediated oxidation .
- Fluorine Substitution: Increases membrane permeability (logD optimization) .
- Pyrrolidine Flexibility: Adjusts binding kinetics via conformational restriction .
Methodological Resources Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
